molecular formula C7H7N3O B13636840 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B13636840
M. Wt: 149.15 g/mol
InChI Key: XGVOWFHTMSTYKF-UHFFFAOYSA-N
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Description

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with a nitroso (-NO) group. The parent scaffold, 1H-pyrrolo[2,3-b]pyridine, consists of a fused pyrrole and pyridine ring system, which is structurally analogous to indole but replaces one carbon atom with a nitrogen at the 7-position . Nitrosation of this scaffold predominantly occurs at the 3-position, as demonstrated in studies on analogous derivatives .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H7N3O/c11-9-10-5-3-6-2-1-4-8-7(6)10/h1-2,4H,3,5H2

InChI Key

XGVOWFHTMSTYKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)N=O

Origin of Product

United States

Preparation Methods

Direct Nitrosation of Pyrrolo[2,3-b]pyridine Derivatives

The most common route to synthesize 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves the direct nitrosation of the parent pyrrolo[2,3-b]pyridine or its substituted analogs. This process typically employs nitrosating agents such as nitrosobenzene or sodium nitrite under controlled acidic conditions.

  • Typical Procedure:

    • Starting from 1H-pyrrolo[2,3-b]pyridine or substituted derivatives (e.g., 2-phenyl-1H-pyrrolo[2,3-b]pyridine),
    • React with nitrosobenzene or sodium nitrite in acidic medium,
    • Maintain temperature around 50°C to optimize reaction rate and yield,
    • Monitor reaction progress via thin-layer chromatography (TLC),
    • Purify the nitroso product by column chromatography.
  • Reaction Example:

    • Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine, demonstrating electrophilic substitution at the 3-position, which is closely related to the nitroso substitution pattern.

Nitration Followed by Reduction

An alternative synthetic route involves a two-step process:

  • Step 1: Nitration

    • Nitrate the pyrrolo[2,3-b]pyridine core using nitric acid,
    • This introduces a nitro group predominantly at the 3-position.
  • Step 2: Reduction

    • Reduce the nitro group to the corresponding nitroso compound,
    • Common reducing agents include sodium dithionite or other mild reductants.

This method allows for selective introduction of the nitroso group and can be advantageous when direct nitrosation is challenging.

Modified Madelung and Fischer Indole Syntheses

Several studies have adapted classical indole synthesis methods to prepare substituted pyrrolo[2,3-b]pyridine precursors, which are then nitrosated to yield the target compound.

  • Madelung Synthesis:

    • Involves intramolecular cyclization of o-aminobenzyl derivatives under strong base conditions,
    • Yields 1H-pyrrolo[2,3-b]pyridine cores substituted at various positions.
  • Fischer Indole Synthesis:

    • Condensation of phenylhydrazines with ketones or aldehydes,
    • Modified to access pyrrolo[2,3-b]pyridine derivatives by appropriate choice of starting materials.

These precursors are then subjected to nitrosation under controlled pH and temperature to afford nitroso derivatives.

Cyclocondensation Reactions with Active Methylene Compounds

Recent synthetic advances have employed cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in acidic media (acetic acid with catalytic HCl) to generate substituted pyrrolo[2,3-b]pyridines. These intermediates can be further functionalized by nitrosation to obtain 1-nitroso derivatives.

  • This method offers a practical and efficient route to functionalized pyrrolo[2,3-b]pyridine scaffolds with potential for nitroso group introduction.

Reaction Conditions and Analytical Characterization

  • Reaction Parameters:

    • Temperature control (typically 25–50°C) is crucial to avoid decomposition,
    • pH adjustment to optimize nitrosation efficiency,
    • Reaction time varies from a few hours to overnight depending on the method.
  • Purification:

    • Column chromatography is routinely used to isolate pure nitroso compounds,
    • Crystallization may be employed for further purification.
  • Characterization Techniques:

Data Table: Summary of Preparation Methods for 1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Nitrosation 1H-pyrrolo[2,3-b]pyridine or derivatives Nitrosobenzene, acidic medium, 50°C Straightforward, high regioselectivity Requires careful pH and temp control
Nitration followed by Reduction 1H-pyrrolo[2,3-b]pyridine HNO₃ for nitration; Na₂S₂O₄ for reduction Allows selective nitroso introduction Multi-step process
Modified Madelung/Fischer Synthesis o-Aminobenzyl derivatives or phenylhydrazines Strong base or acid catalysis, followed by nitrosation Access to substituted derivatives Requires precursor synthesis
Cyclocondensation with Active Methylene Compounds 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetic acid, catalytic HCl, active methylene compounds Efficient for functionalized scaffolds May require further nitrosation step

Research Findings and Notes

  • The nitroso group is predominantly introduced at the 1-position of the pyrrolo ring, but nitrosation at the 3-position is also observed depending on substituents and reaction conditions.
  • The compound exhibits stability under normal conditions and good solubility in organic solvents like chloroform and acetone, facilitating purification and handling.
  • Functionalization through nitrosation is critical for biological activity, especially in medicinal chemistry applications targeting enzyme inhibition and anticancer properties.
  • Spectroscopic data from multiple studies confirm the structural assignment of nitroso derivatives, supporting the synthetic methodologies described.

Chemical Reactions Analysis

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It undergoes nitration, nitrosation, bromination, and iodination predominantly at the 3-position. Common reagents include nitric acid for nitration and bromine for bromination. Major products formed from these reactions include nitro, nitroso, bromo, and iodo derivatives.

Mechanism of Action

The mechanism of action of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that regulate cell proliferation, migration, and angiogenesis . This inhibition leads to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines replace the pyrrole nitrogen in the fused ring system with sulfur. Key differences include:

  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility, often requiring solubilizing agents like cyclodextrins for pharmacokinetic studies.
  • Biological Activity: Thieno[2,3-b]pyridines act as dual DRAK1/DRAK2 inhibitors but lack selectivity . Pyrrolo[2,3-b]pyridines, however, demonstrate specificity in kinase inhibition (e.g., FGFR1) when functionalized with hydrogen-bonding groups at the 5-position . The nitroso group’s electrophilicity may further modulate target engagement.
Property 1-Nitroso-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine
Core Heteroatom Nitrogen (pyrrole ring) Sulfur
Aqueous Solubility Likely moderate (inferred) Poor
Kinase Selectivity High (predicted) Low (dual DRAK1/DRAK2)

Substituted 1H-Pyrrolo[2,3-b]pyridines

  • 5-Trifluoromethyl Derivatives: These derivatives bind FGFR1 via hydrogen bonds between the CF₃ group and G485, achieving IC₅₀ values in the nanomolar range . The nitroso group’s smaller size and hydrogen-bonding capacity may allow analogous interactions but with distinct electronic effects.
  • Methoxy Derivatives (e.g., 6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine) : Methoxy groups improve solubility but reduce electrophilicity. The nitroso group balances polarity and reactivity, though its impact on pharmacokinetics requires further study .
Substituent Key Property Biological Relevance
Nitroso (-NO) Electrophilic, H-bond acceptor Potential covalent kinase binding
CF₃ Hydrophobic, H-bond acceptor FGFR1 inhibition
Br Halogen bond donor Intermediate for cross-coupling
OMe Solubility-enhancing Reduced metabolic clearance

Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines

However, the added complexity reduces synthetic accessibility compared to the bicyclic nitroso-pyrrolo[2,3-b]pyridine. The nitroso derivative’s smaller size may improve membrane permeability .

Biological Activity

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, while also discussing its synthesis, toxicity, and potential applications in drug discovery.

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has the molecular formula C9H6N4O and a molecular weight of 194.17 g/mol. It appears as a red or dark reddish-brown crystalline powder and is soluble in various organic solvents. The compound exhibits a high melting point of 220-223°C and a boiling point of 453°C.

PropertyValue
Molecular FormulaC9H6N4O
Molecular Weight194.17 g/mol
Melting Point220-223 °C
Boiling Point453 °C
SolubilitySoluble in chloroform, acetone, ethanol

Anticancer Activity

Research indicates that 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects against various cancer cell lines. For example:

  • Ovarian Cancer : Moderate cytotoxicity was observed.
  • Breast Cancer : Limited toxicity toward healthy cardiac cells was noted .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi effectively. Specific derivatives have been tested against respiratory syncytial virus (RSV), showing good activity and acceptable solubility profiles .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine indicate potential for use in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in this area.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerModerate cytotoxicity against ovarian cancer cells; limited toxicity to breast cancer cells .
AntimicrobialEffective against various bacterial strains; good activity against RSV .
Anti-inflammatoryPotential modulation of inflammatory pathways; requires further study.

Toxicity and Safety

Toxicological assessments indicate that 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibits low toxicity in animal models. However, comprehensive studies are necessary to evaluate its safety profile in human subjects. Current data suggest minimal adverse effects at therapeutic doses.

Applications in Drug Discovery

Given its diverse biological activities, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine holds potential as a lead compound in drug discovery. Its ability to modulate various biological targets suggests applicability in developing new therapeutics for cancer and infectious diseases.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Understanding the pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human populations.

Q & A

Q. What are the common synthetic routes for preparing 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis of nitroso-pyrrolo[2,3-b]pyridine derivatives typically involves nitrosation reactions at the 3-position of the pyrrolo[2,3-b]pyridine core. For example, treating 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine via electrophilic substitution . Modified Madelung and Fischer indole syntheses are also effective for preparing alkyl/aryl-substituted precursors, which are then subjected to nitrosating agents under controlled pH and temperature conditions. Reaction monitoring via TLC and purification via column chromatography are critical for isolating nitroso derivatives .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be utilized to characterize 1-nitroso-pyrrolo[2,3-b]pyridine derivatives?

  • 1H/13C NMR : Key diagnostic signals include downfield shifts for protons adjacent to the nitroso group (e.g., 3-position protons at δ 8.2–8.5 ppm in CDCl3) and coupling constants indicative of substituent orientation. For example, 3-iodo-4-amino derivatives show distinct NH2 resonances at δ 5.2–5.5 ppm .
  • HRMS : Accurate mass measurements confirm molecular formulas. For instance, a derivative with C16H17IN5O5 ([M+H]+) showed an HRMS match at 486.0279 (calculated: 486.0269) .
  • IR : Stretching vibrations for N=O (1500–1600 cm⁻¹) and N–H (3300–3400 cm⁻¹) groups are critical for functional group identification .

Advanced Research Questions

Q. What strategies can resolve contradictions in regioselectivity observed during electrophilic substitution reactions of pyrrolo[2,3-b]pyridine derivatives?

While nitrosation predominantly occurs at the 3-position, competing 2-substitution has been observed. To address this:

  • Electronic Effects : Electron-donating substituents (e.g., methyl at 2-position) direct nitrosation to the 3-position, while electron-withdrawing groups (e.g., nitro) may alter regioselectivity .
  • Steric Hindrance : Bulky substituents at the 1-position can block 3-position reactivity, forcing substitution at the 2-position. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
  • Reaction Optimization : Adjusting temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DMF) can favor specific pathways. For example, low temperatures reduce kinetic competition between sites .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrrolo[2,3-b]pyridine derivatives for antiparasitic activity?

  • Position-Specific Modifications :
  • 3-Nitroso Group : Enhances interaction with heme-containing enzymes in Trypanosoma cruzi, with IC50 values <10 µM in vitro .
  • 4-Amino Substituents : Improve solubility and bioavailability, as seen in 3-iodo-4-amino derivatives active against T. brucei .
    • Ribofuranosyl Conjugation : Derivatives like 3-iodo-4-azido-N1-ribofuranosyl-pyrrolo[2,3-b]pyridine show enhanced cellular uptake, critical for in vivo efficacy .

Q. What are the challenges in achieving selective functionalization of the pyrrolo[2,3-b]pyridine core during multistep syntheses?

  • Competing Pathways : Ring-expansion reactions (e.g., conversion to 1,8-naphthyridines) may occur under basic conditions, requiring inert atmospheres (argon) and low temperatures .
  • Protective Groups : Use of benzoyl or tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks during halogenation or Mannich reactions .
  • Purification : Silica gel chromatography with gradient elution (hexane:EtOAc) resolves closely related byproducts. For example, di-3-substituted methanes require careful separation .

Q. How do steric and electronic factors influence the biological activity of nitroso-substituted pyrrolo[2,3-b]pyridines?

  • Steric Effects : Bulky 1-substituents (e.g., acyl groups) reduce FGFR1/3 inhibition by ~50% compared to smaller groups (e.g., methyl), as observed in enzymatic assays .
  • Electronic Effects : Electron-withdrawing nitroso groups increase electrophilicity, enhancing covalent binding to cysteine residues in kinase active sites (e.g., FGFR2 inhibition at IC50 = 0.8 µM) .
  • Comparative Data :
DerivativeSubstituentFGFR2 IC50 (µM)
3-NitrosoH0.8
3-NitroH2.5
3-IodoNH25.2

Methodological Considerations

  • Data Contradiction Analysis : When unexpected products arise (e.g., ring-expanded naphthyridines), tandem MS/MS fragmentation and X-ray crystallography can clarify structural assignments .
  • Reaction Scale-Up : Continuous flow synthesis under controlled pressure (1–2 bar) minimizes side reactions during nitroso group installation .

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